2-Methyl-1,3-dihydroisoindole-1-carboxylic acid
Overview
Description
2-Methyl-1,3-dihydroisoindole-1-carboxylic acid is a heterocyclic organic compound that belongs to the class of isoindoles. Isoindoles are significant due to their presence in various natural products and their potential biological activities. This compound is characterized by a fused ring system consisting of a benzene ring and a pyrrole ring, with a carboxylic acid group attached to the nitrogen atom of the pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,3-dihydroisoindole-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with suitable aldehydes or ketones, followed by cyclization and subsequent functional group transformations. For instance, the reaction of 2-methyl aniline with formaldehyde under acidic conditions can lead to the formation of the desired isoindole derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and palladium-catalyzed coupling reactions have been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1,3-dihydroisoindole-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoindole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
2-Methyl-1,3-dihydroisoindole-1-carboxylic acid has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of novel materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Methyl-1,3-dihydroisoindole-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its derivatives may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
- 2-Methyl-1H-indole-3-carboxylic acid
- 1,3-Dihydroisoindole-2-carboxylic acid methyl ester
- 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid
Comparison: Compared to these similar compounds, 2-Methyl-1,3-dihydroisoindole-1-carboxylic acid is unique due to its specific structural features and the presence of the carboxylic acid group at the nitrogen atom of the pyrrole ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
2-methyl-1,3-dihydroisoindole-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-11-6-7-4-2-3-5-8(7)9(11)10(12)13/h2-5,9H,6H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUQNZQVLXKOHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=CC=CC=C2C1C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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